molecular formula C11H13F2N B12952045 2-(4-(Difluoromethyl)phenyl)pyrrolidine

2-(4-(Difluoromethyl)phenyl)pyrrolidine

Cat. No.: B12952045
M. Wt: 197.22 g/mol
InChI Key: SJINQHYPUMFBAO-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)phenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a difluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethyl)phenyl)pyrrolidine typically involves the reaction of 4-(difluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Difluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylphenylpyrrolidine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-(Difluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Difluoromethylphenyl derivatives: Compounds with similar structural features but different substituents on the phenyl ring.

Uniqueness: 2-(4-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the difluoromethyl group, which confer distinct physicochemical properties and biological activities. This combination of structural features makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-[4-(difluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2

InChI Key

SJINQHYPUMFBAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

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